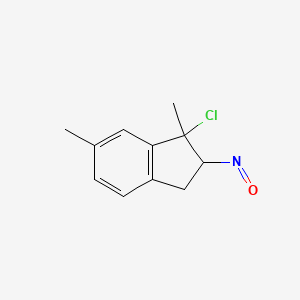
3-(3-Nitrophenyl)-3-oxopropyl morpholine-4-carbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Nitrophenyl)-3-oxopropyl morpholine-4-carbodithioate is a complex organic compound that features a nitrophenyl group, a morpholine ring, and a carbodithioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitrophenyl)-3-oxopropyl morpholine-4-carbodithioate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3-nitrobenzaldehyde with morpholine to form an intermediate Schiff base, which is then reacted with carbon disulfide and a suitable alkylating agent to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Nitrophenyl)-3-oxopropyl morpholine-4-carbodithioate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
3-(3-Nitrophenyl)-3-oxopropyl morpholine-4-carbodithioate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-(3-Nitrophenyl)-3-oxopropyl morpholine-4-carbodithioate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress levels. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The carbodithioate moiety can chelate metal ions, affecting metalloprotein functions and other metal-dependent processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Nitrophenyl)-3-oxopropyl morpholine-4-carbodithioate
- 3-(3-Nitrophenyl)-3-oxopropyl piperidine-4-carbodithioate
- 3-(3-Nitrophenyl)-3-oxopropyl morpholine-4-thiocarbamate
Uniqueness
3-(3-Nitrophenyl)-3-oxopropyl morpholine-4-carbodithioate is unique due to the specific combination of functional groups it possesses. The presence of the nitrophenyl group, morpholine ring, and carbodithioate moiety imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
61998-27-4 |
|---|---|
Molecular Formula |
C14H16N2O4S2 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
[3-(3-nitrophenyl)-3-oxopropyl] morpholine-4-carbodithioate |
InChI |
InChI=1S/C14H16N2O4S2/c17-13(11-2-1-3-12(10-11)16(18)19)4-9-22-14(21)15-5-7-20-8-6-15/h1-3,10H,4-9H2 |
InChI Key |
AWYSPYRAIJXPJN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=S)SCCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Amino-2-[(3-methylbutyl)sulfanyl]pyrimidin-4(1H)-one](/img/structure/B14536884.png)
![N-[1-(Cyclohexylamino)-1,6-dimethyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine](/img/structure/B14536889.png)
![Ethyl [(trichloromethyl)disulfanyl]acetate](/img/structure/B14536895.png)
![3-tert-Butyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14536903.png)


![Bicyclo[4.2.0]oct-1-en-3-one](/img/structure/B14536930.png)




![Diethyl (3-nitroimidazo[1,2-a]pyridin-2-yl)propanedioate](/img/structure/B14536944.png)
![[Benzene-1,2,3-triyltris(methylene)]tris(trimethylsilane)](/img/structure/B14536946.png)
